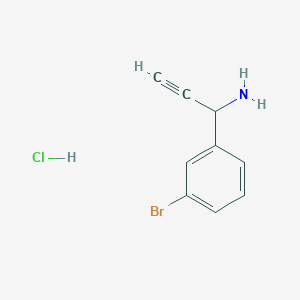
1-(3-Bromophenyl)prop-2-yn-1-amine;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“1-(3-Bromophenyl)prop-2-yn-1-amine;hydrochloride” is a chemical compound with the IUPAC name “1- (3-bromophenyl)prop-2-yn-1-amine hydrochloride”. It has a molecular weight of 246.53 . The compound is a solid at room temperature .
Molecular Structure Analysis
The InChI code for this compound is1S/C9H8BrN.ClH/c1-2-9(11)7-4-3-5-8(10)6-7;/h1,3-6,9H,11H2;1H . This code provides a standard way to encode the compound’s molecular structure and formula. Physical And Chemical Properties Analysis
“1-(3-Bromophenyl)prop-2-yn-1-amine;hydrochloride” is a solid at room temperature . It has a molecular weight of 246.53 .Aplicaciones Científicas De Investigación
Synthesis of Benzimidazoles and Thieno[2,3-d]imidazoles
The compound 1-(3-Bromophenyl)prop-2-yn-1-amine;hydrochloride has been utilized in the synthesis of 1-substituted benzimidazoles and 3-substituted 3H-thieno[2,3-d]imidazoles. These heterocycles were produced under CuI catalysis, yielding moderate to good results, showcasing the compound's utility in facilitating heterocyclic syntheses (Lygin & Meijere, 2009) (Lygin & Meijere, 2010).
Development of Molecular Structures
Studies involving 1-(3-Bromophenyl)prop-2-yn-1-amine;hydrochloride have contributed to the understanding of molecular structure and interactions. For instance, the synthesis and crystal structure analysis of certain thiazol-2-amine derivatives have been carried out, revealing insights into molecular torsional angles and intermolecular hydrogen bonding interactions. This research provides foundational knowledge for molecular design in various scientific applications (Nadaf et al., 2019).
Safety and Hazards
The compound has been classified with the GHS07 pictogram, indicating that it can cause harm. The hazard statements associated with this compound are H315, H319, and H335, which indicate that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust, fumes, gas, mist, vapors, or spray, and wearing protective gloves and eye protection .
Propiedades
IUPAC Name |
1-(3-bromophenyl)prop-2-yn-1-amine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrN.ClH/c1-2-9(11)7-4-3-5-8(10)6-7;/h1,3-6,9H,11H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMZPRTNZASTFMS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC(C1=CC(=CC=C1)Br)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrClN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.53 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Bromophenyl)prop-2-yn-1-amine;hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

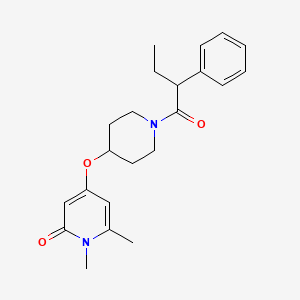
![Ethyl 4-methylbicyclo[2.2.1]heptane-1-carboxylate](/img/structure/B2406251.png)
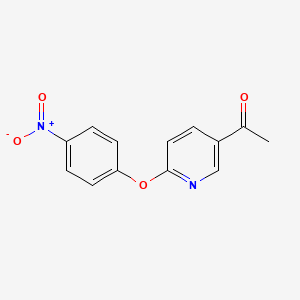
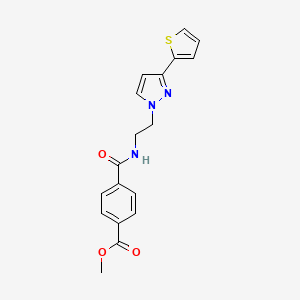
![2-(2-furyl)-N-[3-(4-morpholinyl)propyl]-4-(phenylsulfonyl)-1,3-oxazol-5-amine](/img/structure/B2406256.png)
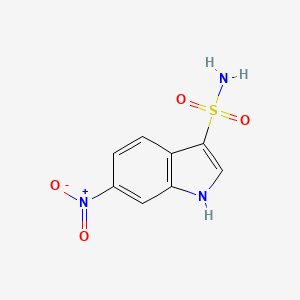
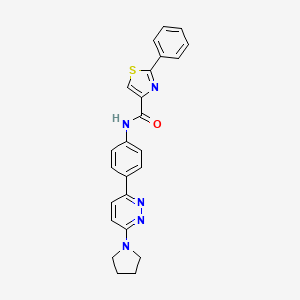

![4-ethoxy-N-[2-(2-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2406261.png)
![1-(2,6-Dioxa-9-azaspiro[4.5]decan-9-yl)prop-2-en-1-one](/img/structure/B2406263.png)
![N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2406264.png)
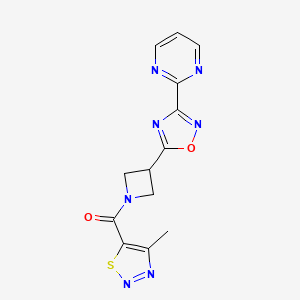
![3-(2-(3-((4-methoxybenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2406267.png)
